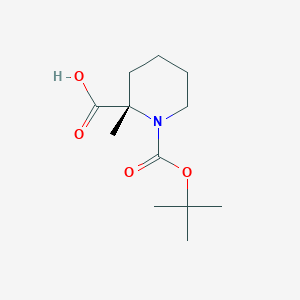

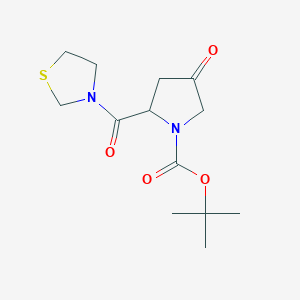

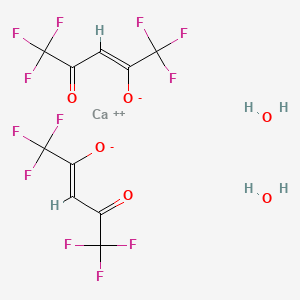

Calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate

概要

説明

Calcium is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . It is the fifth most abundant element in the earth’s crust and is widely distributed as limestone (CaCO3), quicklime (CaO) and calcium fluoride .

Synthesis Analysis

Calcium oxide (CaO) is an important inorganic compound. It can be used as a catalyst, pellet for CO2 capture and kinetic analysis, toxic-waste remediation agent, or as an additive in refractory and paint industries . Calcium carbonate is important in the formation of cave stalactites and stalagmites .Molecular Structure Analysis

Neutral and cationic calcium water complexes are studied by means of high-level quantum calculations . Both the geometric and electronic structure of these species is investigated .Chemical Reactions Analysis

Calcium is a rather soft, very active metal. Very similar to barium in its chemical properties . It reacts with both air and water, usually in reactions involving calcium carbonate .Physical And Chemical Properties Analysis

Calcium is the lightest of all metals, with a density 1.55 g/cm3. It reacts with both air and water, usually in reactions involving calcium carbonate, but this reaction is quite slow because calcium hydroxide, Ca (OH)2, is not very soluble in water .科学的研究の応用

1. Environmental and Industrial Applications

Calcium-oxalates, including forms like whewellite (Ca-Ox monohydrate) and weddellite (Ca-Ox dihydrate), are significant in environmental and industrial contexts. They play a crucial role in trapping toxic trace metals like cadmium (Cd) and zinc (Zn) through isomorphous substitution in their crystalline structure. This process is essential for environmental remediation and waste management, as demonstrated by McBride et al. (2017) who found that the structural framework of Ca-Ox facilitates selective metal trapping, especially effective for Cd over Zn (McBride, Frenchmeyer, Kelch, & Aristilde, 2017).

2. Structural and Morphological Studies

The study of calcium compounds like calcium sulfate hydrates (e.g., gypsum) reveals their critical role in various industrial applications, including cement production and waste treatment. Understanding their crystal structures and hydration mechanisms, as outlined in research by Hand (1997), is vital for optimizing these industrial processes (Hand, 1997).

3. Biomedical Applications

Calcium orthophosphates, such as hydroxyapatite (HAP), are the main mineral constituents of bones and teeth. Their growth, dissolution, and phase stability are crucial for biomedical applications like bone grafts and dental implants. Wang and Nancollas (2008) highlighted the significance of understanding the crystallization and dissolution dynamics of these compounds, which are influenced by factors like pH and ionic strength (Wang & Nancollas, 2008).

作用機序

Safety and Hazards

将来の方向性

While the specific compound you mentioned is not well-studied, calcium and its compounds have a wide range of applications and continue to be a subject of research. For example, coronary artery calcium scores obtained from CT scans have been shown to be prognostic in assessment of the risk for development of cardiovascular diseases .

特性

IUPAC Name |

calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.Ca.2H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;2*1H2/q;;+2;;/p-2/b2*2-1-;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKMJQHMZGBTNJ-LJDKTGGESA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6CaF12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium hexafluoroacetylacetonate dihydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。